molecular formula C13H17N3 B13617891 1-Methyl-7-(piperazin-1-yl)-1H-indole

1-Methyl-7-(piperazin-1-yl)-1H-indole

Cat. No.: B13617891
M. Wt: 215.29 g/mol
InChI Key: WUUKBVSBFSVWQJ-UHFFFAOYSA-N
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Description

1-Methyl-7-(piperazin-1-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a piperazine ring at the 7-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-(piperazin-1-yl)-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution at the 7-Position: The piperazine ring can be introduced at the 7-position through a nucleophilic substitution reaction. This often involves the use of a halogenated indole derivative and piperazine in the presence of a base.

    Methylation at the 1-Position: The final step involves the methylation of the nitrogen atom at the 1-position, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-(piperazin-1-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation Products: Oxidized derivatives of the indole core.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Alkylated derivatives at the piperazine ring.

Scientific Research Applications

1-Methyl-7-(piperazin-1-yl)-1H-indole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: It is used as a tool compound to study the function of various biological pathways and receptors.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Methyl-7-(piperazin-1-yl)-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide

Uniqueness: 1-Methyl-7-(piperazin-1-yl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its indole core and piperazine ring combination make it a versatile scaffold for drug development and research.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

1-methyl-7-piperazin-1-ylindole

InChI

InChI=1S/C13H17N3/c1-15-8-5-11-3-2-4-12(13(11)15)16-9-6-14-7-10-16/h2-5,8,14H,6-7,9-10H2,1H3

InChI Key

WUUKBVSBFSVWQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)N3CCNCC3

Origin of Product

United States

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